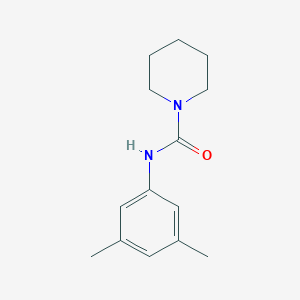

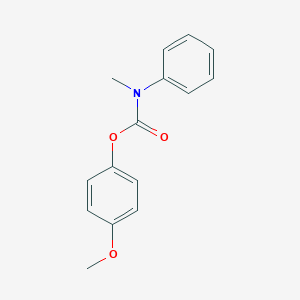

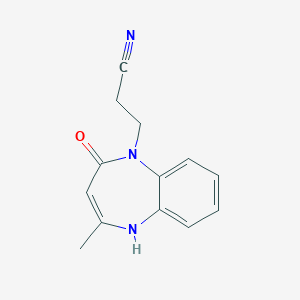

N-(3,5-dimethylphenyl)piperidine-1-carboxamide

Overview

Description

“N-(3,5-dimethylphenyl)piperidine-1-carboxamide” is a compound that is related to a class of drugs known as piperidines . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of levobupivacaine hydrochloride started with the readily available and cost-effective (R,S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material . Utilizing l-(–)-dibenzoyl tartaric acid for chiral separation, and then through substitution and a salting reaction, levobupivacaine hydrochloride was obtained with high purity .Scientific Research Applications

Treatment of Psychotic Disorders

“N-(3,5-dimethylphenyl)piperidine-1-carboxamide” has been identified as a potential treatment for psychotic disorders . It acts as an agonist for the Trace Amine-Associated Receptor 1 (TAAR1), which plays a crucial role in modulating neurotransmission in dopaminergic, serotonergic, and glutamatergic systems . This compound, also known as AP163, has shown significant and dose-dependent reduction in hyperlocomotion in dopamine transporter knockout (DAT-KO) rats, a model of dopamine-dependent hyperlocomotion . This suggests its potential as a novel treatment option for disorders associated with increased dopaminergic function, such as schizophrenia .

Molecular Modeling

This compound has been used in molecular modeling studies against the crystal structure of TAAR1 . The structure-activity relationship of this compound and its analogs have been studied, providing valuable insights into the molecular mechanisms of TAAR1 modulation .

Mechanism of Action

Target of Action

The primary target of N-(3,5-dimethylphenyl)piperidine-1-carboxamide is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that plays a crucial role in the regulation of brain chemistry and has been implicated in conditions such as schizophrenia .

Mode of Action

N-(3,5-dimethylphenyl)piperidine-1-carboxamide acts as an agonist at the TAAR1 receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions.

Pharmacokinetics

It’s known that the compound has a significant in vivo efficacy, as evidenced by its ability to reduce hyperlocomotion in dopamine transporter knockout (dat-ko) rats .

Result of Action

The activation of TAAR1 by N-(3,5-dimethylphenyl)piperidine-1-carboxamide leads to a statistically significant and dose-dependent reduction in hyperlocomotion in DAT-KO rats . This suggests that the compound could have potential therapeutic applications in conditions characterized by increased dopaminergic function, such as schizophrenia .

properties

IUPAC Name |

N-(3,5-dimethylphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c1-11-8-12(2)10-13(9-11)15-14(17)16-6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFSLILZBZAPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)N2CCCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,5-dimethylphenyl)piperidine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-(3,5-dimethylphenyl)piperidine-1-carboxamide interact with its target and what are the downstream effects?

A1: N-(3,5-dimethylphenyl)piperidine-1-carboxamide, specifically the hydrochloride salt referred to as AP163 in the research, acts as an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) []. While the exact mechanisms are still being investigated, TAAR1 activation has been linked to the modulation of dopaminergic activity in the brain []. In the context of psychotic disorders, which are often characterized by increased dopaminergic function, AP163's agonistic activity on TAAR1 could potentially help regulate dopamine levels, leading to a reduction in symptoms. This is supported by the study's findings where AP163 demonstrated a dose-dependent reduction in hyperlocomotion in a rat model of dopamine-dependent hyperactivity [].

Q2: What is known about the Structure-Activity Relationship (SAR) of N-(3,5-dimethylphenyl)piperidine-1-carboxamide and how do structural modifications impact its activity?

A2: The research highlights that the 4-(2-aminoethyl)piperidine core of N-(3,5-dimethylphenyl)piperidine-1-carboxamide is crucial for its TAAR1 agonistic activity []. While the specific SAR details weren't extensively discussed in this paper, the researchers mention developing structure-activity relationship generalizations based on synthesized analogs []. These generalizations, supported by molecular modeling with the TAAR1 crystal structure, suggest that modifications to this core structure could significantly impact the compound's binding affinity and functional activity at the TAAR1 receptor [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([1,1'-biphenyl]-4-yloxy)-3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-propanol](/img/structure/B497017.png)

![9-[2-hydroxy-3-(2-methyl-1-benzimidazolyl)propyl]-6-methyl-3,4-dihydro-2H-carbazol-1-one](/img/structure/B497022.png)

![9-[3-(1H-benzotriazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B497024.png)

![1,6-dimethyl-6H-pyrido[4,3-b]carbazol-3-ol](/img/structure/B497025.png)